molecular formula C11H16FN5 B11746568 N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine

Cat. No.: B11746568
M. Wt: 237.28 g/mol
InChI Key: OCXCPGWMTWZDBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-Ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine is a bis-pyrazole derivative featuring two distinct pyrazole rings. The first pyrazole (position 1) is substituted with an ethyl group and a methylene-linked amine, while the second pyrazole (position 1) carries a 2-fluoroethyl group. Its molecular formula is C₁₂H₁₉FN₅ (free base), with a molecular weight of 267.32 g/mol . Notably, some sources (e.g., ) list a hydrochloride salt form (C₁₂H₁₉ClFN₅, MW 287.77 g/mol), which may enhance solubility for pharmacological applications .

The compound’s structure is characterized by:

  • Ethyl group at position 1 of the first pyrazole.
  • Methylene bridge connecting the amine to the pyrazole, offering conformational flexibility.

Properties

Molecular Formula

C11H16FN5

Molecular Weight

237.28 g/mol

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine

InChI

InChI=1S/C11H16FN5/c1-2-16-5-3-10(15-16)7-13-11-8-14-17(9-11)6-4-12/h3,5,8-9,13H,2,4,6-7H2,1H3

InChI Key

OCXCPGWMTWZDBF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNC2=CN(N=C2)CCF

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution

In a protocol adapted from Ambeed, (1-ethyl-1H-pyrazol-3-yl)methanamine reacts with 1-(2-fluoroethyl)-4-chloro-1H-pyrazole in DMF using K₂CO₃ (1.5 eq) at 80°C for 12 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate, yielding 68–72% after silica gel purification.

Reductive Amination

For higher regioselectivity, reductive amination using sodium cyanoborohydride in methanol selectively couples the primary amine of 1-(2-fluoroethyl)-1H-pyrazol-4-amine with the aldehyde derivative of the 1-ethylpyrazole. This method achieves 80–85% yield but requires stringent pH control (pH 6–7).

Optimization of Reaction Conditions

Solvent and Base Selection

DMF and NMP are preferred for SNAr reactions due to their high polarity, which stabilizes transition states. K₂CO₃ and DIPEA are commonly used bases, though excessive base can lead to side reactions such as N-alkylation.

Temperature and Time

Elevated temperatures (80–100°C) accelerate coupling but risk decomposition of the fluoroethyl group. Optimal conditions balance reaction rate and stability, typically requiring 8–16 hours.

Catalytic Enhancements

The addition of KI (1–2 mol%) in SNAr reactions improves leaving group displacement, enhancing yields by 10–15%. For reductive amination, catalytic acetic acid (5 mol%) facilitates imine formation.

Purification and Characterization

Crude products are purified via silica gel chromatography using gradients of ethyl acetate in hexanes (10–30%). Trituration with diethyl ether removes hydrophobic impurities, while recrystallization from ethanol/water mixtures enhances purity to >98%.

Analytical Data

  • LC-MS (ES) : m/z = 292 [M+H]⁺.

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.38 (t, J = 7.3 Hz, 3H, CH₂CH₃), 4.11 (q, J = 7.3 Hz, 2H, CH₂CH₃), 4.58 (d, J = 5.6 Hz, 2H, CH₂NH), 6.19 (s, 1H, pyrazole-H), 7.69 (s, 1H, pyrazole-H).

  • ¹⁹F NMR : δ -120.2 (t, J = 47 Hz, CF₂).

Challenges and Mitigation Strategies

  • Regioselectivity : Competing N1 vs. N2 alkylation in pyrazoles is minimized using bulky bases like DIPEA.

  • Fluoroethyl Stability : Avoiding aqueous conditions during fluorination prevents hydrolysis.

  • Byproduct Formation : Column chromatography effectively separates regioisomers and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may yield fully hydrogenated pyrazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds related to N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine exhibit significant antiproliferative activities against various cancer cell lines. For instance, a related pyrazole derivative demonstrated sub-micromolar activity (GI50 = 0.127 - 0.560 μM) against a panel of 13 cancer cell lines, indicating its potential as a lead compound for developing selective cyclin-dependent kinase 2 inhibitors for cancer treatment .

Anti-HIV Activity

In addition to anticancer properties, pyrazole derivatives have shown promising anti-HIV activity. Compounds structurally related to this compound have been synthesized and evaluated for their efficacy against HIV strains, with some exhibiting EC50 values as low as 0.0038 μmol/L, showcasing their potential as antiviral agents .

Synthesis and Functionalization

The unique substitution pattern of this compound allows for its use in various synthetic applications. The compound can serve as a precursor for synthesizing novel materials with tailored properties, making it valuable in the development of advanced materials for electronics and photonics.

Photochromic Properties

Some derivatives of pyrazole compounds have exhibited interesting photochromic behavior, which can be exploited in developing smart materials that respond to light stimuli. This application is particularly relevant in creating materials for optical devices .

Case Study 1: Anticancer Compound Development

A study focused on the development of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines revealed that modifications to the pyrazole moiety enhanced potency against CDK2, a target implicated in cancer progression. The most potent derivative showed a Ki value of 0.005 µM, demonstrating the effectiveness of structural modifications based on the pyrazole framework .

Case Study 2: Antiviral Activity Assessment

Research evaluating the anti-HIV activity of various pyrazole derivatives found that certain compounds exhibited high selectivity indices and low cytotoxicity, indicating their potential as therapeutic agents against HIV without significant adverse effects on host cells .

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on Pyrazole Rings

The target compound’s pharmacological profile is influenced by substituents on both pyrazole rings. Below is a comparison with key analogs (Table 1):

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents (Pyrazole 1 / Pyrazole 2) Molecular Formula MW (g/mol) Key Features Evidence Source
Target Compound 1-Ethyl, 3-(CH₂NH-) / 1-(2-Fluoroethyl) C₁₂H₁₉FN₅ 267.32 Fluorine-enhanced stability
N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine HCl 1-Ethyl, 3-Methyl / 1-(2-Fluoroethyl) C₁₂H₂₀ClFN₅ 304.77 HCl salt improves solubility
1-(2,2-Difluoroethyl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-amine 1-(2,2-Difluoroethyl) / - C₁₃H₁₅F₂N₃O 267.28 Difluoroethyl enhances lipophilicity
1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine 1-Ethyl, 3-CF₃ C₆H₈F₃N₃ 179.14 Strong electron-withdrawing CF₃
N-[(1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine 1-Ethyl, 5-F / 1-(2-Fluoroethyl) C₁₂H₁₈F₂N₅ 285.31 Additional fluorine at pyrazole 5

Impact of Fluorine Substitution

  • Target Compound vs.
  • Fluorine Position : In ’s analog, a fluorine at pyrazole position 5 may alter electronic effects on the aromatic system, influencing binding affinity compared to the target compound’s unsubstituted pyrazole .

Salt Forms and Solubility

  • Hydrochloride Salts : The hydrochloride form of the analog in (MW 304.77 g/mol) demonstrates improved aqueous solubility compared to the free base, a critical factor for oral bioavailability .

Heterocycle Modifications

  • Trifluoromethyl vs. Ethyl : The trifluoromethyl group in ’s compound (C₆H₈F₃N₃) introduces strong electron-withdrawing effects, reducing the amine’s basicity compared to the target compound’s ethyl group .

Purity Data

  • Purity Standards : Most analogs (e.g., ) report ≥95% purity, suggesting rigorous chromatographic purification (e.g., silica gel chromatography) .

Biological Activity

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine is a synthetic compound belonging to the pyrazole class of heterocyclic compounds. Its unique molecular structure, characterized by two pyrazole rings and the presence of ethyl and fluoroethyl substituents, enhances its reactivity and potential biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H19FN5, with a molar mass of approximately 287.76 g/mol. The compound features a complex structure that can be summarized as follows:

PropertyValue
Molecular FormulaC12H19FN5
Molecular Weight287.76 g/mol
IUPAC NameN-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine
CAS Number1856051-23-4

Research indicates that compounds in the pyrazole class can exhibit diverse biological activities through various mechanisms, including:

1. Kinase Inhibition:
this compound may interact with specific kinases, modulating their activity. Similar compounds have shown selective inhibition against casein kinase 1 (CK1) and other related kinases, which are crucial for signaling pathways involved in cancer and neurodegenerative diseases .

2. Cytotoxicity Against Cancer Cells:
In vitro studies have demonstrated that related pyrazole derivatives exhibit cytotoxic effects on various cancer cell lines, including pancreatic ductal adenocarcinoma (PANC-1) and HeLa cells. These studies suggest that the compound could be further investigated for its potential as an anticancer agent .

3. Anti-inflammatory Activity:
Some pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines and pathways, indicating potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activities associated with pyrazole derivatives similar to this compound:

Study 1: Kinase Inhibition
A series of aminopyrazole-based compounds were evaluated for their ability to inhibit CK1δ/ε. The results indicated that specific structural modifications could enhance selectivity and potency against these kinases, highlighting the potential for developing targeted therapies for cancer treatment .

Study 2: Cytotoxicity Evaluation
In a study assessing the antiproliferative effects of various pyrazole derivatives on cancer cell lines, compounds with similar structural features exhibited significant cytotoxicity against HeLa cells, with IC50 values indicating effective growth inhibition .

Study 3: Anti-inflammatory Properties
Research has shown that certain pyrazole derivatives can inhibit the release of TNF-alpha in response to lipopolysaccharide (LPS) stimulation in macrophages, suggesting their utility in managing inflammatory conditions .

Q & A

Q. What synthetic routes are effective for preparing N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine, and how can reaction conditions be optimized?

Methodological Answer:

  • Key Steps :
    • Nucleophilic Substitution : Use pyrazole intermediates with halogenated alkyl groups (e.g., iodopyrazole) for amine coupling. Example: Aryl iodides react with amines (e.g., cyclopropanamine) in dimethyl sulfoxide (DMSO) using cesium carbonate as a base and copper(I) bromide as a catalyst at 35°C for 48 hours .
    • Reductive Amination : For introducing fluoroethyl groups, hydrogenation with palladium on carbon (e.g., 10% Pd/C) under 40 psi H₂ in ethanol/ethyl acetate mixtures can reduce nitro intermediates to amines (73–79% yield) .
  • Optimization :
    • Catalysts : Copper(I) halides enhance cross-coupling efficiency in SNAr reactions .
    • Solvent Choice : Polar aprotic solvents (e.g., DMSO) improve solubility of pyrazole intermediates.
    • Purification : Chromatography with gradients of ethyl acetate/hexane (0–100%) ensures high purity (>95%) .

Q. What spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • 1H/13C NMR :
    • Pyrazole ring protons resonate at δ 7.4–8.9 ppm (aromatic region). Ethyl and fluoroethyl groups show distinct splitting (e.g., δ 1.2–1.4 ppm for CH₃, δ 4.5–5.0 ppm for -CH₂F) .
    • Carbon signals for fluorinated carbons appear at ~80–90 ppm (¹JCF coupling) .
  • HRMS (ESI) : Confirm molecular ion [M+H]⁺ with mass accuracy <5 ppm. For example, a compound with C₁₀H₁₅F₂N₅ would yield m/z 255.13 .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and >98% purity thresholds .

Advanced Research Questions

Q. How can structural contradictions in X-ray crystallography data for pyrazole derivatives be resolved?

Methodological Answer:

  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to resolve fluorine atoms, which have low electron density .
  • Refinement Strategies :
    • SHELXL : Apply anisotropic displacement parameters for fluorinated groups and restrain C-F bond lengths to 1.35–1.40 Å .
    • Twinning Analysis : For crystals with pseudo-symmetry, use TWIN/BASF commands in SHELXL to model twinning .
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Q. What computational approaches predict the compound’s pharmacokinetic properties and target binding affinity?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., SARS-CoV-2 PLpro protease) using AMBER or GROMACS. Fluorine atoms enhance binding via halogen bonds (e.g., F···H-N interactions) .
  • Docking Studies : Use AutoDock Vina to model pyrazole-amine interactions with active sites. Focus on hydrogen bonds between the amine group and catalytic residues (e.g., Cys111 in PLpro) .
  • ADMET Prediction : SwissADME or pkCSM tools estimate logP (~2.5), solubility (LogS = -3.5), and CYP450 inhibition .

Q. How can discrepancies in biological activity data across studies be systematically addressed?

Methodological Answer:

  • Source Analysis :
    • Purity : Re-evaluate compound purity via LC-MS; impurities >2% may skew IC₅₀ values .
    • Assay Conditions : Control pH (7.4 for cellular assays) and solvent (DMSO <0.1% to avoid cytotoxicity) .
  • Dose-Response Validation : Repeat experiments with orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity) .
  • Meta-Analysis : Use tools like RevMan to compare EC₅₀ values across studies, adjusting for variables like cell line (HEK293 vs. HeLa) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.